molecular formula C20H15ClF3N3O3S B11371446 5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Cat. No.: B11371446
M. Wt: 469.9 g/mol
InChI Key: IIPAXNVPTKIBKH-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, methylphenyl, methanesulfonyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. The process starts with the preparation of the pyrimidine core, followed by the introduction of the chloro, methylphenyl, methanesulfonyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and trifluoromethylating agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as crystallization, purification, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen or add hydrogen atoms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups or modify existing ones.

Scientific Research Applications

5-Chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-[(4-chlorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
  • 5-Chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[4-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

Uniqueness

5-Chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C20H15ClF3N3O3S

Molecular Weight

469.9 g/mol

IUPAC Name

5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H15ClF3N3O3S/c1-12-4-2-5-13(8-12)11-31(29,30)19-25-10-16(21)17(27-19)18(28)26-15-7-3-6-14(9-15)20(22,23)24/h2-10H,11H2,1H3,(H,26,28)

InChI Key

IIPAXNVPTKIBKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl

Origin of Product

United States

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